An In-depth Technical Guide to (1H-Indazol-7-yl)-hydrazine Hydrochloride: Chemical Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to (1H-Indazol-7-yl)-hydrazine Hydrochloride: Chemical Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-7-yl)-hydrazine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a privileged structure in numerous pharmacologically active agents, this compound serves as a valuable building block for the synthesis of novel drug candidates.[1][2][3] The presence of a reactive hydrazine moiety at the 7-position of the indazole ring offers a versatile handle for the construction of more complex molecular architectures, particularly through the formation of hydrazones and subsequent cyclization reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for (1H-Indazol-7-yl)-hydrazine hydrochloride, alongside a discussion of its potential applications and safe handling procedures.
Chemical Structure and Properties
(1H-Indazol-7-yl)-hydrazine hydrochloride is the hydrochloride salt of 7-hydrazinyl-1H-indazole. The core of the molecule is an indazole ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[4] The hydrazine group (-NHNH2) is attached to the 7-position of this indazole ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} Caption: Chemical structure of (1H-Indazol-7-yl)-hydrazine hydrochloride.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2602564-53-2 | [5] |
| Molecular Formula | C7H9ClN4 | [5] |
| Molecular Weight | 184.63 g/mol | [5] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
| Melting Point | Not available | - |
Synthesis and Characterization
Hypothetical Synthetic Pathway:
dot graph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"]; bgcolor="#F1F3F4";
} Caption: Proposed synthetic workflow for (1H-Indazol-7-yl)-hydrazine hydrochloride.
Exemplary Experimental Protocol:
This protocol is hypothetical and should be optimized and performed with appropriate safety precautions by qualified personnel.
Step 1: Diazotization of 7-Amino-1H-indazole
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In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 7-amino-1H-indazole (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the cooled suspension of 7-amino-1H-indazole, maintaining the temperature below 5 °C. The addition should be slow enough to control any exotherm and gas evolution.
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After the addition is complete, stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes. This solution should be used immediately in the next step.
Causality Behind Experimental Choices: The use of a low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures. The slow, dropwise addition of sodium nitrite prevents a rapid, uncontrolled reaction and potential side product formation.
Step 2: Reduction to (1H-Indazol-7-yl)-hydrazine hydrochloride
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In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.
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Cool this reducing solution in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution. The rate of addition should be controlled to manage any temperature increase.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).
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The resulting precipitate of (1H-Indazol-7-yl)-hydrazine hydrochloride can be collected by filtration.
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Wash the solid product with a small amount of cold ethanol or diethyl ether to remove any residual impurities.
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Dry the product under vacuum to obtain the final compound.
Causality Behind Experimental Choices: Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines. The use of a stoichiometric excess of the reducing agent ensures complete conversion of the intermediate. The final product is expected to precipitate from the acidic solution as the hydrochloride salt.
Characterization:
Due to the lack of specific published data for (1H-Indazol-7-yl)-hydrazine hydrochloride, the following are expected spectroscopic characteristics based on the analysis of similar indazole derivatives found in the literature.[5][9][10]
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¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling patterns will be indicative of their positions. Signals for the N-H protons of the indazole ring and the hydrazine group would also be present, likely as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the bicyclic indazole system.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₈N₄) and characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (of both the indazole and hydrazine groups), C=C and C=N stretching of the aromatic system, and N-H bending vibrations.
Applications in Research and Drug Development
The indazole nucleus is a key pharmacophore found in a variety of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2][3] (1H-Indazol-7-yl)-hydrazine hydrochloride, with its reactive hydrazine group, is a valuable intermediate for the synthesis of a diverse range of indazole-based compounds.
The primary application of this compound is in the construction of more complex heterocyclic systems. The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones. These hydrazone intermediates can then undergo intramolecular cyclization reactions to form various fused heterocyclic systems, such as pyrazolo[4,3-h]quinazolines, which are also of interest in medicinal chemistry.[11][12][13]
dot graph "Applications" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"]; bgcolor="#F1F3F4";
} Caption: Role as a synthetic intermediate in drug development.
Reactivity and Handling
Reactivity:
The chemical reactivity of (1H-Indazol-7-yl)-hydrazine hydrochloride is primarily dictated by the hydrazine group and the indazole ring system.
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Hydrazine Group: This is a nucleophilic functional group that readily undergoes condensation reactions with carbonyl compounds. It can also be acylated and sulfonylated. The hydrazine moiety can be oxidized, and care should be taken to avoid strong oxidizing agents.
-
Indazole Ring: The indazole ring is an aromatic system and can undergo electrophilic substitution reactions, although the position of substitution will be influenced by the existing hydrazine group and the electronic nature of the ring.
Safe Handling and Storage:
Given that the target compound is a hydrazine derivative and a hydrochloride salt, appropriate safety precautions are essential. The following recommendations are based on the safety data for hydrazine hydrochloride and general handling procedures for potentially hazardous research chemicals.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(1H-Indazol-7-yl)-hydrazine hydrochloride is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While specific experimental data for this compound is scarce in the public domain, its synthesis is achievable through established chemical transformations. Its utility in medicinal chemistry is underscored by the proven importance of the indazole scaffold in numerous approved drugs. Researchers working with this compound should proceed with a thorough understanding of its potential reactivity and adhere to strict safety protocols. This guide provides a foundational understanding of the chemical nature, synthetic considerations, and potential applications of (1H-Indazol-7-yl)-hydrazine hydrochloride to aid in its effective and safe use in a research and development setting.
References
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PubMed. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. Available at: [Link]
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